
5-((Butylthio)methyl)-5-ethylbarbituric acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-((Butylthio)methyl)-5-ethylbarbituric acid is a barbiturate derivative that has garnered interest in various fields of scientific research. Barbiturates are a class of drugs that act as central nervous system depressants and are used for their sedative and anesthetic properties. This particular compound is characterized by the presence of a butylthio group attached to the methyl position and an ethyl group at the 5-position of the barbituric acid core.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-((Butylthio)methyl)-5-ethylbarbituric acid typically involves the reaction of barbituric acid with butylthiol and ethyl halides under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reactions.
-
Step 1: Formation of the Butylthio Intermediate
- React butylthiol with a suitable alkylating agent (e.g., methyl iodide) in the presence of a base to form the butylthio intermediate.
- Reaction conditions: Room temperature, solvent (e.g., ethanol), and a base (e.g., sodium hydroxide).
-
Step 2: Alkylation of Barbituric Acid
- React the butylthio intermediate with barbituric acid in the presence of an ethylating agent (e.g., ethyl bromide) to form this compound.
- Reaction conditions: Elevated temperature, solvent (e.g., dimethylformamide), and a base (e.g., potassium carbonate).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
5-((Butylthio)methyl)-5-ethylbarbituric acid undergoes various chemical reactions, including:
Oxidation: The butylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl groups in the barbituric acid core can be reduced to form alcohols.
Substitution: The ethyl and butylthio groups can be substituted with other alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under anhydrous conditions.
Substitution: Alkyl halides or aryl halides are used in the presence of a base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of alcohols.
Substitution: Formation of new alkyl or aryl derivatives.
Applications De Recherche Scientifique
5-((Butylthio)methyl)-5-ethylbarbituric acid has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of other barbiturate derivatives and heterocyclic compounds.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its sedative and anesthetic properties, as well as its potential use in the treatment of neurological disorders.
Industry: Used in the development of pharmaceuticals and as a chemical intermediate in various industrial processes.
Mécanisme D'action
The mechanism of action of 5-((Butylthio)methyl)-5-ethylbarbituric acid involves its interaction with the central nervous system. The compound binds to the gamma-aminobutyric acid (GABA) receptors, enhancing the inhibitory effects of GABA and leading to sedation and anesthesia. The butylthio and ethyl groups contribute to the compound’s lipophilicity, allowing it to cross the blood-brain barrier more effectively.
Comparaison Avec Des Composés Similaires
Similar Compounds
Phenobarbital: A widely used barbiturate with similar sedative properties.
Thiopental: A barbiturate used for induction of anesthesia.
Secobarbital: A barbiturate with hypnotic properties.
Uniqueness
5-((Butylthio)methyl)-5-ethylbarbituric acid is unique due to the presence of the butylthio group, which imparts distinct chemical and pharmacological properties. This modification enhances its lipophilicity and potentially alters its interaction with biological targets compared to other barbiturates.
Propriétés
Numéro CAS |
67050-71-9 |
|---|---|
Formule moléculaire |
C11H18N2O3S |
Poids moléculaire |
258.34 g/mol |
Nom IUPAC |
5-(butylsulfanylmethyl)-5-ethyl-1,3-diazinane-2,4,6-trione |
InChI |
InChI=1S/C11H18N2O3S/c1-3-5-6-17-7-11(4-2)8(14)12-10(16)13-9(11)15/h3-7H2,1-2H3,(H2,12,13,14,15,16) |
Clé InChI |
HVGGYULICYSPRC-UHFFFAOYSA-N |
SMILES canonique |
CCCCSCC1(C(=O)NC(=O)NC1=O)CC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




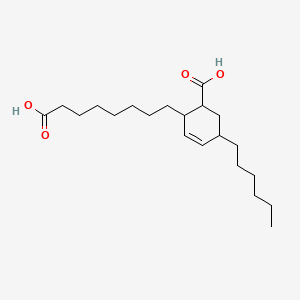
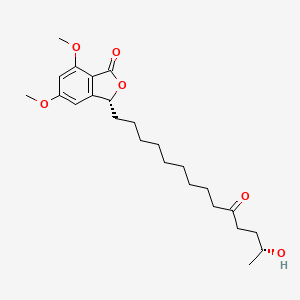
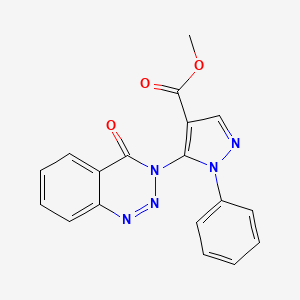

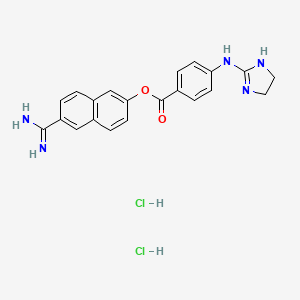

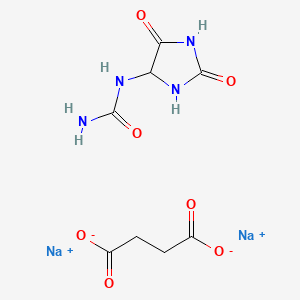

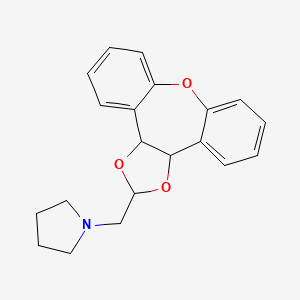
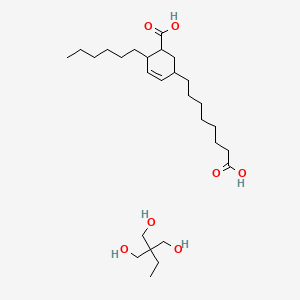
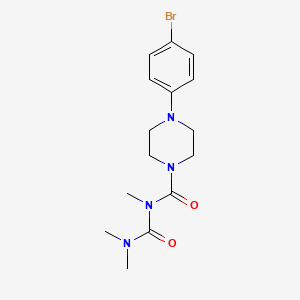
![N,N-diethyl-4-[(3-fluorophenyl)-piperidin-4-ylidenemethyl]benzamide](/img/structure/B12765172.png)
